tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its morpholine ring, diphenyl groups, and a boronate ester moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, introduction of the diphenyl groups, and the attachment of the boronate ester. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation and reduction reactions produce various functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its boronate ester moiety makes it a valuable reagent for cross-coupling reactions, enabling the construction of diverse chemical libraries .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow for the exploration of structure-activity relationships and the development of potential therapeutic agents .
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The ability to modify its structure through various chemical reactions makes it a promising candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The diphenyl groups and morpholine ring contribute to its binding affinity and selectivity for various targets .
Comparison with Similar Compounds
Similar Compounds
(3R,5R,6S)-tert-butyl 2-oxo-5,6-diphenyl-3-(4-butyl)morpholine-4-carboxylate: Lacks the boronate ester moiety, making it less versatile in cross-coupling reactions.
(3R,5R,6S)-tert-butyl 2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a morpholine ring, affecting its chemical reactivity and biological activity.
Uniqueness
The uniqueness of tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate lies in its combination of structural features, including the boronate ester moiety, diphenyl groups, and morpholine ring. This combination provides a versatile platform for chemical modifications and applications in various scientific fields .
Properties
Molecular Formula |
C31H42BNO6 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
tert-butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C31H42BNO6/c1-29(2,3)37-28(35)33-24(20-14-15-21-32-38-30(4,5)31(6,7)39-32)27(34)36-26(23-18-12-9-13-19-23)25(33)22-16-10-8-11-17-22/h8-13,16-19,24-26H,14-15,20-21H2,1-7H3/t24-,25-,26+/m1/s1 |
InChI Key |
DPEHLLVXDRGPSJ-CYXNTTPDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC[C@@H]2C(=O)O[C@H]([C@H](N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC2C(=O)OC(C(N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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